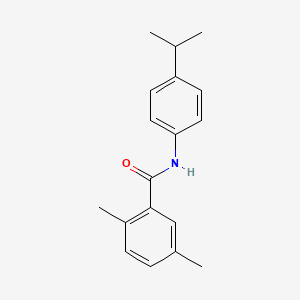![molecular formula C13H16ClNO2S B5718133 4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)
4-{[(4-chlorobenzyl)thio]acetyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-chlorobenzyl)thio]acetyl}morpholine, also known as CBTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This molecule has a unique structure that allows it to interact with certain biological processes, making it a valuable tool for investigating various physiological and biochemical mechanisms. In
作用機序
4-{[(4-chlorobenzyl)thio]acetyl}morpholine is thought to exert its effects by binding to certain proteins in the body, specifically ion channels and neurotransmitter receptors. By binding to these proteins, 4-{[(4-chlorobenzyl)thio]acetyl}morpholine can modulate their activity, leading to changes in cellular function. The exact mechanism of action of 4-{[(4-chlorobenzyl)thio]acetyl}morpholine is still being investigated, but it is believed to involve the regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
4-{[(4-chlorobenzyl)thio]acetyl}morpholine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of certain neurotransmitters, such as glutamate and GABA. It has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. Additionally, 4-{[(4-chlorobenzyl)thio]acetyl}morpholine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions.
実験室実験の利点と制限
One of the primary advantages of using 4-{[(4-chlorobenzyl)thio]acetyl}morpholine in lab experiments is its specificity. Because it binds to specific proteins in the body, it can be used to investigate the role of these proteins in various biological processes. Additionally, 4-{[(4-chlorobenzyl)thio]acetyl}morpholine has a relatively simple structure, making it easy to synthesize and purify. However, one limitation of using 4-{[(4-chlorobenzyl)thio]acetyl}morpholine is that its effects can be dose-dependent, meaning that it can be difficult to control the concentration of the compound in experiments.
将来の方向性
There are several future directions for research involving 4-{[(4-chlorobenzyl)thio]acetyl}morpholine. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of inflammatory conditions. Additionally, further research is needed to fully elucidate the mechanism of action of 4-{[(4-chlorobenzyl)thio]acetyl}morpholine and to identify other proteins that it may interact with. Finally, the development of new synthetic methods for 4-{[(4-chlorobenzyl)thio]acetyl}morpholine could lead to the discovery of new compounds with similar structures and properties.
合成法
4-{[(4-chlorobenzyl)thio]acetyl}morpholine is synthesized using a multi-step process starting from morpholine. The first step involves the reaction of morpholine with 4-chlorobenzyl chloride to form 4-chlorobenzylmorpholine. This intermediate is then reacted with thioacetic acid to form 4-{[(4-chlorobenzyl)thio]acetyl}morpholine. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
4-{[(4-chlorobenzyl)thio]acetyl}morpholine has been used in various scientific studies due to its potential applications in research. One of the primary uses of 4-{[(4-chlorobenzyl)thio]acetyl}morpholine is in the investigation of the role of certain biological processes, such as the regulation of ion channels and neurotransmitter release. It has also been used to study the effects of drugs on these processes, as well as to investigate the mechanism of action of various drugs.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c14-12-3-1-11(2-4-12)9-18-10-13(16)15-5-7-17-8-6-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESASVZGLPGXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Chlorobenzyl)thio]acetyl}morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)






![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)
